molecular formula C12H12Cl2N6O B2866141 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine CAS No. 1424536-77-5

3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine

Cat. No. B2866141
CAS RN: 1424536-77-5
M. Wt: 327.17
InChI Key: GCTPUPWQECZSLI-UHFFFAOYSA-N
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Description

3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological effects.

Scientific Research Applications

3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine has been studied for a variety of scientific research applications. One potential application is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. It has also been studied for its potential anti-inflammatory effects, as well as its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, it has been shown to inhibit the activity of certain potassium channels, which can lead to an increase in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine can have a variety of biochemical and physiological effects. For example, it has been shown to decrease the production of certain inflammatory cytokines, which may make it a potential treatment for inflammatory diseases. It has also been shown to inhibit the growth of certain cancer cells, although the mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine in lab experiments is its unique structure, which may make it useful for studying the activity of ion channels in the brain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine. One potential direction is to further study its effects on ion channels in the brain, with the goal of developing new treatments for neurological disorders. Another direction is to investigate its potential as a treatment for inflammatory diseases and cancer. Finally, more research is needed to fully understand the compound's mechanism of action, which may lead to the development of more effective treatments.

Synthesis Methods

The synthesis of 3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine involves several steps. One common method involves the reaction of 2,6-dichloropyridine with 3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield the final compound.

properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N6O/c13-8-3-4-9(14)15-10(8)12(21)20-5-1-2-7(6-20)11-16-18-19-17-11/h3-4,7H,1-2,5-6H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPUPWQECZSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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